molecular formula C23H26N6 B6570562 N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 946368-91-8

N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No. B6570562
CAS RN: 946368-91-8
M. Wt: 386.5 g/mol
InChI Key: XNXQHYOAFAXQKA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is a useful research compound. Its molecular formula is C23H26N6 and its molecular weight is 386.5 g/mol. The purity is usually 95%.
The exact mass of the compound N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine is 386.22189485 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

CDK2 Inhibition for Cancer Treatment

The pyrazolo[3,4-d]pyrimidine scaffold has been explored as a promising target for cancer therapy. Researchers have designed and synthesized a set of small molecules based on this scaffold, including our compound of interest. These molecules exhibit novel CDK2 (cyclin-dependent kinase 2) inhibitory activity. CDK2 is crucial for cell cycle regulation, and inhibiting it selectively impacts tumor cells. Notably, the synthesized compounds demonstrated potent cytotoxic effects against cancer cell lines, particularly MCF-7 and HCT-116, with IC50 values ranging from 45 to 97 nM and 6 to 99 nM, respectively. Compound 14 and 15 emerged as the most effective against these cell lines .

Bicyclic Systems in Medicinal Chemistry

The pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine scaffold represents a bicyclic [6 + 6] system. Such systems have garnered interest due to their unique properties and potential applications. Researchers have explored the chemistry and biological significance of these bicyclic pyrimidines. Investigating their pharmacological properties could lead to novel drug candidates .

Anti-Inflammatory Activity

Polysubstituted pyrimidines, including those with various substituents at position-5, have been studied for their anti-inflammatory potential. While specific data on our compound is limited, understanding its effects on immune-induced nitric oxide (NO) production could provide valuable insights into its anti-inflammatory properties .

Enzymatic Inhibition and Dual Activity

Compound 14, which displayed potent dual activity against cancer cell lines and CDK2, warrants further investigation. It not only inhibits cell proliferation but also alters cell cycle progression and induces apoptosis. Enzymatic inhibitory activity against CDK2/cyclin A2 was observed, making it a promising candidate for targeted therapies .

properties

IUPAC Name

6-N-butyl-6-N-methyl-4-N-(4-methylphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6/c1-4-5-15-28(3)23-26-21(25-18-13-11-17(2)12-14-18)20-16-24-29(22(20)27-23)19-9-7-6-8-10-19/h6-14,16H,4-5,15H2,1-3H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNXQHYOAFAXQKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C)C1=NC(=C2C=NN(C2=N1)C3=CC=CC=C3)NC4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N6-butyl-N6-methyl-N4-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.